4-Chloro-3-ethoxy-2-fluorophenylboronic acid
CAS No.: 1256346-20-9
Cat. No.: VC0060273
Molecular Formula: C8H9BClFO3
Molecular Weight: 218.415
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1256346-20-9 |
---|---|
Molecular Formula | C8H9BClFO3 |
Molecular Weight | 218.415 |
IUPAC Name | (4-chloro-3-ethoxy-2-fluorophenyl)boronic acid |
Standard InChI | InChI=1S/C8H9BClFO3/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4,12-13H,2H2,1H3 |
Standard InChI Key | ZYYWSKDKBTVQBH-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=C(C=C1)Cl)OCC)F)(O)O |
Introduction
Chemical Identification and Basic Properties
4-Chloro-3-ethoxy-2-fluorophenylboronic acid is characterized by the following identifiers and properties:
Property | Value |
---|---|
Chemical Name | 4-Chloro-3-ethoxy-2-fluorophenylboronic acid |
CAS Number | 1256346-20-9 |
Molecular Formula | C8H9BClFO3 |
Molecular Weight | 218.42 g/mol |
MDL Number | MFCD17015737 |
InChI Key | ZYYWSKDKBTVQBH-UHFFFAOYSA-N |
Synonyms | Boronic acid, B-(4-chloro-3-ethoxy-2-fluorophenyl)- |
The compound contains a phenyl ring with three substituents (chloro, ethoxy, and fluoro groups) and a boronic acid functional group. It is typically available as a solid . The presence of these specific substituents contributes to its unique reactivity profile and makes it particularly useful in certain synthetic applications .
Structural Characteristics
The structure of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid consists of a phenyl ring with the following substitution pattern:
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A boronic acid group (B(OH)2) at position 1
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A fluorine atom at position 2
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An ethoxy group (OCH2CH3) at position 3
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A chlorine atom at position 4
This substitution pattern creates a distinctive electronic environment, with the electron-withdrawing halogens (chlorine and fluorine) affecting the reactivity of the boronic acid group. The ethoxy group provides additional steric and electronic effects, further modifying the compound's chemical behavior in reactions .
Manufacturer | Product Number | Packaging | Price (USD) |
---|---|---|---|
TRC | C370908 | 250mg | $55 |
TRC | C370908 | 1g | $75 |
AK Scientific | X1861 | 5g | $211 |
Crysdot | CD12168654 | 25g | $339 |
Chemenu | CM206614 | 25g | $373 |
The compound is typically sold with a purity of 95-98% . Several global suppliers provide this compound for research purposes, including companies from the United States, China, and Europe. Many suppliers offer custom packaging options to meet specific research needs .
Classification and Chemical Family
4-Chloro-3-ethoxy-2-fluorophenylboronic acid belongs to several important chemical families:
Organoboranes
As an organoborane, it contains carbon-boron bonds, making it part of a class of compounds derived from BH3. Organoboranes play a crucial role as intermediates in organic synthesis, particularly in carbon-carbon bond formation reactions .
Organometallics
This compound also falls under the broader category of organometallic compounds, which contain bonds between carbon atoms and metals or metalloids (in this case, boron). Organometallics exhibit diverse structural and chemical properties, making them highly reactive and valuable in synthetic chemistry .
Arylboronic Acids
More specifically, it belongs to the family of arylboronic acids, which feature a boronic acid group attached to an aromatic ring. These compounds are extensively used in Suzuki-Miyaura coupling reactions and other transformations .
Synthesis Methods
The synthesis of 4-Chloro-3-ethoxy-2-fluorophenylboronic acid typically follows methods common to the preparation of substituted phenylboronic acids. Based on patent literature, related compounds are synthesized through the following general route:
General Synthetic Approach
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Formation of a lithiated intermediate: A substituted benzene (1-chloro-3-fluoro-2-substituted-benzene) is treated with an alkyl lithium reagent to form a lithized intermediate .
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Reaction with an electrophilic boronic acid derivative: The lithiated intermediate is then reacted with a boronic acid derivative to form a phenylboronate .
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Hydrolysis: The resulting boronate is treated with an aqueous base to form a trihydroxyborate intermediate .
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Acidification: This intermediate is then treated with acid to form the free boronic acid .
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Optional esterification: For storage stability, the boronic acid can be converted to pinacol esters by reaction with 2,3-dimethyl-2,3-butanediol .
Similar synthetic approaches are likely employed for 4-Chloro-3-ethoxy-2-fluorophenylboronic acid, with modifications to accommodate the specific substitution pattern.
Applications in Organic Synthesis
4-Chloro-3-ethoxy-2-fluorophenylboronic acid has several important applications in synthetic organic chemistry:
Suzuki-Miyaura Coupling
The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. The reaction allows for the synthesis of complex biaryl compounds that would be difficult to prepare by other methods .
Building Block in Pharmaceutical Synthesis
Patent literature indicates that this compound and related structures serve as building blocks in the synthesis of pharmaceutical intermediates. For example, they have been used in the preparation of 6-(poly-substituted aryl)-4-aminopicolinates, which may have pharmaceutical applications .
Material Science Applications
Arylboronic acids like 4-Chloro-3-ethoxy-2-fluorophenylboronic acid are utilized in the preparation of functional materials, including polymers and liquid crystals, owing to their ability to form precise carbon-carbon bonds under controlled conditions .
Comparison with Related Compounds
Several structurally related compounds share similar applications but differ in their substitution patterns. The following table compares 4-Chloro-3-ethoxy-2-fluorophenylboronic acid with related compounds:
Compound | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
4-Chloro-3-ethoxy-2-fluorophenylboronic acid | 1256346-20-9 | C8H9BClFO3 | Reference compound |
4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 944129-07-1 | C7H7BClFO3 | Methoxy group instead of ethoxy |
3-Chloro-2-ethoxy-4-fluorophenylboronic acid | MFCD31619456 | C8H9BClFO3 | Different positions of substituents |
4-Chloro-2-ethoxy-3-fluorophenylboronic acid | MFCD32632156 | C8H9BClFO3 | Different positions of substituents |
4-Chloro-2-fluoro-3-propoxyphenylboronic acid | 1256346-23-2 | C9H11BClFO3 | Propoxy group instead of ethoxy |
These related compounds often have similar synthetic utilities but may exhibit subtle differences in reactivity and physical properties due to their varied substitution patterns .
Physical and Chemical Properties
While detailed physical property data is limited in the available literature, the compound is known to be a solid at room temperature . Its reactivity profile is influenced by:
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The electron-withdrawing effects of the chloro and fluoro substituents, which enhance the electrophilicity of the boron atom.
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The electron-donating ethoxy group, which modulates the electronic distribution in the aromatic ring.
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The boronic acid functional group, which is susceptible to nucleophilic attack and can participate in various transformations beyond cross-coupling reactions.
These properties collectively contribute to the compound's utility in organic synthesis and related applications.
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